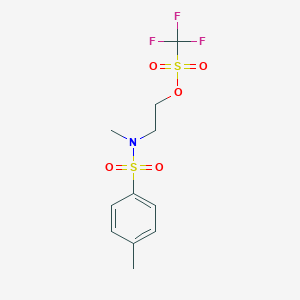
2-(N,4-Dimethylphenylsulfonamido)ethyl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N,4-Dimethylphenylsulfonamido)ethyl trifluoromethanesulfonate is a highly potent and widely studied compound in various fields of research, including organic chemistry, medicinal chemistry, and pharmaceuticals. Its molecular formula is C11H14F3NO5S2, and it has a molecular weight of 361.4 g/mol.
Métodos De Preparación
The synthesis of 2-(N,4-Dimethylphenylsulfonamido)ethyl trifluoromethanesulfonate typically involves the reaction of 2-(N,4-Dimethylphenylsulfonamido)ethanol with trifluoromethanesulfonic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from affecting the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
2-(N,4-Dimethylphenylsulfonamido)ethyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form 2-(N,4-Dimethylphenylsulfonamido)ethanol and trifluoromethanesulfonic acid.
Aplicaciones Científicas De Investigación
2-(N,4-Dimethylphenylsulfonamido)ethyl trifluoromethanesulfonate is widely used in scientific research due to its unique properties. Some of its applications include:
Organic Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicinal Chemistry: The compound is studied for its potential therapeutic properties and is used in the development of new drugs.
Pharmaceuticals: It is used in the formulation of certain pharmaceutical products.
Mecanismo De Acción
The mechanism of action of 2-(N,4-Dimethylphenylsulfonamido)ethyl trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules, affecting their function and activity.
Comparación Con Compuestos Similares
2-(N,4-Dimethylphenylsulfonamido)ethyl trifluoromethanesulfonate can be compared with other similar compounds, such as:
- 2-(N,4-Dimethylphenylsulfonamido)ethyl methanesulfonate
- 2-(N,4-Dimethylphenylsulfonamido)ethyl benzenesulfonate
These compounds share similar structural features but differ in their sulfonate groups. The trifluoromethanesulfonate group in this compound imparts unique reactivity and properties, making it distinct from its analogs.
Propiedades
IUPAC Name |
2-[methyl-(4-methylphenyl)sulfonylamino]ethyl trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO5S2/c1-9-3-5-10(6-4-9)21(16,17)15(2)7-8-20-22(18,19)11(12,13)14/h3-6H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKMHTWSTSZDJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CCOS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














